molecular formula C21H17N3S B14447185 4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine CAS No. 76148-74-8

4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine

Cat. No.: B14447185
CAS No.: 76148-74-8
M. Wt: 343.4 g/mol
InChI Key: BSVVHNWLKMYWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with methyl, phenyl, and phenyldiazenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the phenyldiazenyl group can interact with cellular proteins, affecting signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine: shares similarities with other benzothiazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the phenyldiazenyl group, in particular, differentiates it from other benzothiazine derivatives, making it a valuable compound for various research applications .

Properties

CAS No.

76148-74-8

Molecular Formula

C21H17N3S

Molecular Weight

343.4 g/mol

IUPAC Name

(4-methyl-3-phenyl-1,4-benzothiazin-2-yl)-phenyldiazene

InChI

InChI=1S/C21H17N3S/c1-24-18-14-8-9-15-19(18)25-21(20(24)16-10-4-2-5-11-16)23-22-17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

BSVVHNWLKMYWRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC(=C1C3=CC=CC=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.